2-(4-oxo-3,4-dihydroquinazolin-3-yl)-N-{2-[6-oxo-3-(pyridin-3-yl)-1,6-dihydropyridazin-1-yl]ethyl}acetamide
Description
This compound is a heterocyclic hybrid molecule combining a 3,4-dihydroquinazolin-4-one core linked via an acetamide bridge to a 3-(pyridin-3-yl)-1,6-dihydropyridazin-6-one moiety. The quinazolinone scaffold is known for kinase inhibition (e.g., EGFR), while dihydropyridazinones are associated with phosphodiesterase (PDE) or adenosine receptor modulation .
Properties
IUPAC Name |
N-[2-(6-oxo-3-pyridin-3-ylpyridazin-1-yl)ethyl]-2-(4-oxoquinazolin-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N6O3/c28-19(13-26-14-24-18-6-2-1-5-16(18)21(26)30)23-10-11-27-20(29)8-7-17(25-27)15-4-3-9-22-12-15/h1-9,12,14H,10-11,13H2,(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXMKMHJVLXGCDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C=N2)CC(=O)NCCN3C(=O)C=CC(=N3)C4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-oxo-3,4-dihydroquinazolin-3-yl)-N-{2-[6-oxo-3-(pyridin-3-yl)-1,6-dihydropyridazin-1-yl]ethyl}acetamide typically involves multi-step organic reactions. One common method involves the condensation of anthranilic acid derivatives with various aldehydes to form the quinazolinone core, followed by further functionalization to introduce the pyridazinone moiety . The reaction conditions often require the use of catalysts, such as acids or bases, and may involve heating to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of water as a solvent, can be employed to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-(4-oxo-3,4-dihydroquinazolin-3-yl)-N-{2-[6-oxo-3-(pyridin-3-yl)-1,6-dihydropyridazin-1-yl]ethyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary but often involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents to the quinazolinone or pyridazinone rings .
Scientific Research Applications
Medicinal Chemistry Applications
- Anticancer Activity : Research indicates that compounds with similar structures exhibit significant anticancer properties. The quinazolinone core has been associated with inhibitory effects on cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest .
- Antifungal and Antibacterial Properties : The compound is being investigated for its potential to combat various fungal and bacterial infections. Its structural attributes may enhance its ability to disrupt microbial cell membranes or inhibit essential metabolic pathways .
- Molecular Docking Studies : The compound has been utilized in molecular docking studies to explore its interactions with specific proteins involved in cancer progression and other diseases. For instance, it has shown promising binding affinity to human activin receptor-like kinase-2, which is implicated in various cellular signaling pathways.
Biological Research Applications
- Target Identification : The compound is used in studies aimed at identifying new biological targets for drug development. Its interaction profiles can provide insights into novel therapeutic strategies against diseases like cancer and infectious diseases .
- Structure-Activity Relationship (SAR) Studies : The unique combination of functional groups in this compound allows researchers to conduct SAR studies to optimize its biological activity by modifying specific parts of the molecule .
Industrial Applications
- Material Science : The distinctive chemical structure of this compound makes it a candidate for developing new materials with specific properties, such as enhanced thermal stability or unique optical characteristics .
- Synthesis Methodologies : The methods used to synthesize this compound, including eco-friendly routes utilizing microwave irradiation and green solvents, highlight its potential for industrial applications where sustainability is a priority .
Case Studies
- Anticancer Testing : In vitro studies have demonstrated that derivatives of the quinazolinone core exhibit potent antiproliferative effects against various cancer cell lines, including breast and colon cancer cells . These findings support further exploration of the compound's efficacy in clinical settings.
- Molecular Docking Insights : A recent study utilizing molecular docking techniques revealed that the compound binds effectively to critical receptors involved in tumor growth regulation, suggesting its potential as a lead compound for drug development targeting these pathways .
Mechanism of Action
The mechanism of action of 2-(4-oxo-3,4-dihydroquinazolin-3-yl)-N-{2-[6-oxo-3-(pyridin-3-yl)-1,6-dihydropyridazin-1-yl]ethyl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural and Functional Analogues
The compound’s closest structural analogues include molecules with overlapping heterocyclic systems. Below is a comparative analysis:
Pharmacological and Physicochemical Comparisons
However, the dihydropyridazinone group may confer PDE4/5 selectivity, as seen in zaprinast . Compound P-0042, with its pyrazole and chlorinated dihydropyridazinone, may prioritize PDE inhibition over kinase activity, analogous to sildenafil but with altered specificity .
Solubility and Permeability :
- The acetamide linker in the target compound likely enhances solubility compared to P-0042’s pyrrolidin-3-yloxy group, which introduces steric bulk. Both compounds may exhibit moderate logP values (~2–3), favoring cell membrane penetration.
Synthetic Complexity :
- Both compounds require multi-step synthesis involving heterocyclic condensation and amide coupling. The target compound’s pyridin-3-yl substituent may necessitate regioselective functionalization, increasing synthetic difficulty compared to P-0042’s chlorinated intermediate.
Research Findings and Limitations
- Target Compound: No direct pharmacological data is available in public literature. Its activity is inferred from structural motifs: quinazolinones (IC₅₀ ~10–100 nM for EGFR) and dihydropyridazinones (IC₅₀ ~1–10 µM for PDE5) .
Limitations :
- Lack of direct comparative studies between these compounds.
Biological Activity
The compound 2-(4-oxo-3,4-dihydroquinazolin-3-yl)-N-{2-[6-oxo-3-(pyridin-3-yl)-1,6-dihydropyridazin-1-yl]ethyl}acetamide is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant studies, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical formula for this compound is , with a molecular weight of approximately 344.38 g/mol. The structure includes a quinazoline moiety and a pyridazinone derivative, which are known for their diverse biological activities.
| Property | Value |
|---|---|
| Chemical Formula | |
| Molecular Weight | 344.38 g/mol |
| IUPAC Name | This compound |
| Appearance | White to off-white powder |
| Solubility | Soluble in DMSO and DMF |
Anticancer Activity
Recent studies have demonstrated that compounds with similar structures exhibit significant anticancer properties. For instance, quinazoline derivatives have been shown to inhibit the proliferation of various cancer cell lines, including breast (MCF7), colon (HCT116), and lung (A549) cancers. The mechanism often involves the induction of apoptosis and cell cycle arrest.
In one study, derivatives of quinazoline were tested for their antiproliferative effects using the MTT assay, revealing IC50 values in the low micromolar range against several cancer cell lines. The presence of electron-withdrawing groups on the aromatic rings was found to enhance activity significantly .
COX Inhibition
Compounds similar to 2-(4-oxo-3,4-dihydroquinazolin-3-yl) have been evaluated for their cyclooxygenase (COX) inhibitory activities. COX enzymes are crucial in inflammation and pain pathways. A study reported that certain quinazoline derivatives exhibited up to 47% inhibition of COX-2 at 20 μM concentration . This suggests that the compound may possess anti-inflammatory properties as well.
The biological activity of this compound can be attributed to its ability to interact with specific biological targets:
- Inhibition of Kinases : Quinazolines are known inhibitors of various kinases involved in cancer progression.
- COX Inhibition : By inhibiting COX enzymes, these compounds can reduce inflammation and pain.
- Induction of Apoptosis : Some studies indicate that these compounds can activate apoptotic pathways in cancer cells.
Study 1: Anticancer Activity Assessment
A recent investigation focused on the anticancer effects of a series of quinazoline derivatives, including those structurally related to our compound. The study utilized various human cancer cell lines and reported significant growth inhibition with IC50 values ranging from 5 to 15 µM for the most potent derivatives .
Study 2: In Vivo Efficacy
In vivo studies on animal models demonstrated that certain quinazoline-based compounds could significantly reduce tumor size when administered at specific dosages. The mechanisms involved were attributed to both direct cytotoxic effects on tumor cells and modulation of immune responses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
